2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid
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Overview
Description
2-(Bicyclo[111]pentan-1-yl)acetic acid is an organic compound characterized by a unique bicyclic structure This compound features a bicyclo[111]pentane core, which is a highly strained and compact structure, making it an interesting subject for chemical research
Mechanism of Action
Target of Action
It is known that this compound is used as a precursor in the synthesis of a potent quinolone antibacterial agent . This suggests that its targets could be bacterial enzymes or proteins that are inhibited by quinolone antibiotics.
Mode of Action
It is known that the compound can undergo radical addition onto [111]propellane by strain-released C1–C3 bond cleavage to generate a Bicyclo[111]pentane (BCP) radical . This radical can then be trapped by a Bpin acceptor .
Biochemical Pathways
Given its use as a precursor in the synthesis of a quinolone antibacterial agent , it may be involved in the inhibition of bacterial DNA gyrase or topoisomerase IV, which are the primary targets of quinolone antibiotics.
Pharmacokinetics
It is known that the bicyclo[111]pentane motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups and mono-substituted/1,4-disubstituted arenes . This suggests that the compound may have favorable ADME properties.
Result of Action
It is known that the compound can undergo radical addition to generate a bcp radical , which may have various effects depending on the context of its formation.
Action Environment
It is known that ring opening occurs rapidly at cryogenic temperatures , suggesting that temperature may be an important factor in its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+2] cycloaddition reaction of suitable precursors, such as 1,3-dibromo-2-chloropropane, followed by dehalogenation.
Introduction of the Acetic Acid Group: The bicyclo[1.1.1]pentane core can be functionalized by reacting with a suitable organometallic reagent, such as a Grignard reagent, followed by oxidation to introduce the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound. large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetic acid group can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols.
Scientific Research Applications
2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the study of strained ring systems.
Biology: Its derivatives may be explored for biological activity, including enzyme inhibition or receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent hydrocarbon structure.
Bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure with a carboxylic acid group instead of an acetic acid group.
Bicyclo[1.1.1]pentane-1-methanol: Contains a hydroxyl group instead of an acetic acid group.
Uniqueness
2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid is unique due to the combination of the strained bicyclic core and the acetic acid functional group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
This detailed overview provides a comprehensive understanding of 2-(Bicyclo[111]pentan-1-yl)acetic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6(9)4-7-1-5(2-7)3-7/h5H,1-4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUMFNBFVORNQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131515-31-6 |
Source
|
Record name | 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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